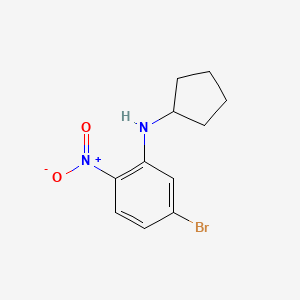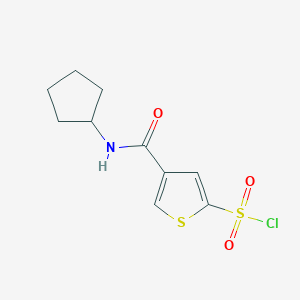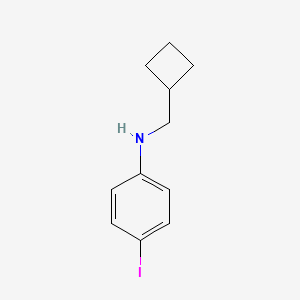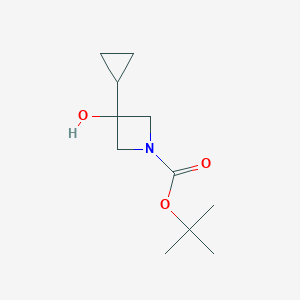
Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Intermediates
One of the primary applications of this compound is in the synthesis of pharmaceutical intermediates. For instance, a study explored the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, demonstrating its utility in accessing novel macrocyclic Tyk2 inhibitors, which are potential therapeutic agents (Sasaki et al., 2020). This showcases the compound's role in the development of new drugs that target specific proteins involved in disease processes.
Antibacterial and Antimicrobial Activities
Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate has also been implicated in the synthesis of compounds with significant antibacterial and antimicrobial properties. A study detailed the synthesis of tert-butylphenylthiazoles with an oxadiazole linker, highlighting compound 20, which demonstrated promising activity against various clinical isolates including staphylococcal species. This compound showed an ability to eradicate biofilm mass, suggesting its potential as a new class of orally available antibiotics (Kotb et al., 2019).
Development of Anticancer Agents
Additionally, tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate has been used in the development of anticancer agents. Research into functionalized amino acid derivatives synthesized from this compound revealed compounds with significant cytotoxicity against human cancer cell lines, including ovarian and oral cancers. This indicates its potential utility in designing new anticancer agents (Kumar et al., 2009).
Synthesis of Novel Heterocyclic Compounds
Research has also extended into the synthesis of novel heterocyclic compounds for potential therapeutic applications. For example, new 3-(4-tert-butylphenyl)-5-cylopropyl-4H-1,2,4-triazole derivatives were synthesized from tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate, showing antioxidative and antimicrobial activities. These compounds exhibited better activity against B. subtilis compared to standard drugs like ampicillin, suggesting their potential as new antimicrobial agents (Yildirim, 2020).
Propiedades
IUPAC Name |
tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-11(14,7-12)8-4-5-8/h8,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQDEDUMJIZSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



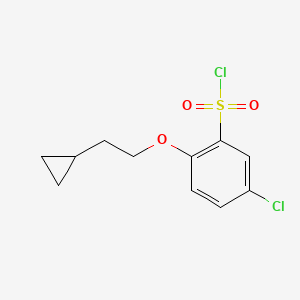
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)
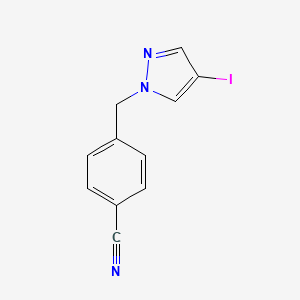
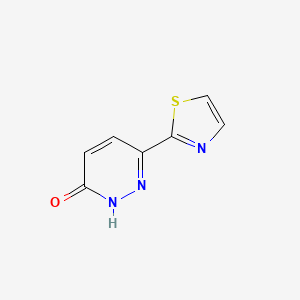

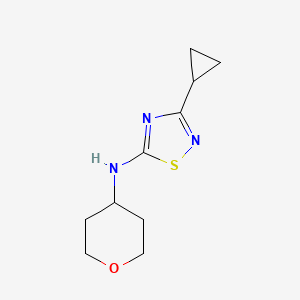
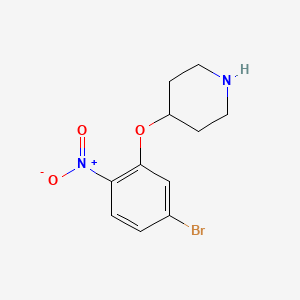
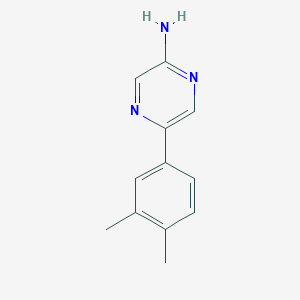
![1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1455801.png)
![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)
